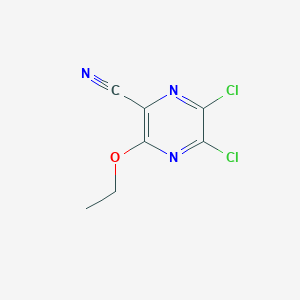

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile

Description

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile (CAS 126728-21-0; C₇H₅Cl₂N₃O) is a heterocyclic compound featuring a pyrazine backbone substituted with two chlorine atoms at positions 5 and 6, an ethoxy group at position 3, and a cyano group at position 2 . The ethoxy group introduces electron-donating character via its oxygen atom, while the chlorine and cyano groups are strongly electron-withdrawing, creating a polarized electronic environment.

Properties

Molecular Formula |

C7H5Cl2N3O |

|---|---|

Molecular Weight |

218.04 g/mol |

IUPAC Name |

5,6-dichloro-3-ethoxypyrazine-2-carbonitrile |

InChI |

InChI=1S/C7H5Cl2N3O/c1-2-13-7-4(3-10)11-5(8)6(9)12-7/h2H2,1H3 |

InChI Key |

NADXLOBFNKUWTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=C(C(=N1)Cl)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the ethoxy and nitrile groups. One common method includes the reaction of 5,6-dichloropyrazine with ethyl alcohol in the presence of a base to form the ethoxy derivative. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under controlled conditions.

Industrial Production Methods

Industrial production of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile may involve large-scale chlorination and nitrile introduction processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of pyrazine oxides.

Reduction: Formation of ethoxy-substituted pyrazine amines.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine and nitrile groups can form covalent bonds or coordinate with active sites, leading to inhibition or modulation of biological pathways. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile | 126728-21-0 | C₇H₅Cl₂N₃O | Cl (5,6), OEt (3), CN (2) | Polarized electronic profile; ethoxy enhances solubility in polar solvents. |

| 3-Chloro-5,6-dimethyl-2-pyrazinecarbonitrile | 1431710-13-2 | C₇H₅ClN₄ | Cl (3), Me (5,6), CN (2) | Methyl groups increase lipophilicity; steric hindrance at positions 5/5. |

| 5-Chloro-6-methyl-2-pyrazinecarbonitrile | 1260672-01-2 | C₆H₄ClN₃ | Cl (5), Me (6), CN (2) | Reduced steric bulk compared to dichloro analogs; moderate reactivity. |

| 3,6-Dichloropyrazine-2-carbonitrile | 356783-16-9 | C₅HCl₂N₃ | Cl (3,6), CN (2) | Electron-withdrawing Cl at 3/6 positions; high reactivity in substitutions. |

| 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile | 1254055-46-3 | C₇H₅Cl₂N₃ | Cl (3,5), Et (6), CN (2) | Ethyl group enhances lipophilicity; asymmetrical substitution pattern. |

| 3-Chloro-6-iodopyrazine-2-carbonitrile | 1392149-80-2 | C₅HClIN₃ | Cl (3), I (6), CN (2) | Iodine’s large size increases steric hindrance and alters reactivity. |

Substituent Effects on Reactivity and Solubility

- Ethoxy vs. Methyl/Alkyl Groups: The ethoxy group in the target compound improves solubility in polar solvents (e.g., ethanol, DMF) compared to methyl or ethyl analogs, which are more lipophilic . For example, 3-Chloro-5,6-dimethyl-2-pyrazinecarbonitrile (CAS 1431710-13-2) is likely less soluble in water due to its non-polar methyl substituents .

- Chlorine Position : Chlorines at positions 5 and 6 (target compound) vs. 3 and 6 (CAS 356783-16-9) alter electronic effects. The 5,6-dichloro configuration in the target compound may deactivate the pyrazine ring toward electrophilic substitution but enhance nucleophilic displacement at adjacent positions .

- Cyano Group: The cyano group at position 2 in all analogs stabilizes the structure via resonance and participates in hydrogen bonding, influencing crystallization and melting points .

Steric and Electronic Modifications

- Steric Hindrance : Bulky substituents like iodine (CAS 1392149-80-2) or ethyl (CAS 1254055-46-3) reduce reaction rates in sterically sensitive reactions (e.g., Suzuki coupling) compared to the smaller ethoxy or methyl groups .

- Electron-Withdrawing Effects : The combination of Cl and CN groups in the target compound creates a strong electron-deficient ring, favoring reactions such as nucleophilic aromatic substitution. In contrast, analogs with fewer electron-withdrawing groups (e.g., 5-Chloro-6-methyl-2-pyrazinecarbonitrile) exhibit milder reactivity .

Biological Activity

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C7H6Cl2N4O

Molecular Weight: 219.06 g/mol

IUPAC Name: 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile

CAS Number: [not specified in search results]

Biological Activity Overview

The biological activity of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile has been investigated in various studies, particularly its effects on enzyme inhibition and potential therapeutic applications.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, potentially blocking their activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further research in antibiotic development.

- Anticancer Potential : There are indications that 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile could possess anticancer properties, possibly through the induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of enzymes | |

| Antimicrobial | Activity against specific bacteria | |

| Anticancer | Induction of apoptosis |

Case Study: Antimicrobial Activity

In a study published in a peer-reviewed journal, the antimicrobial effects of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile were tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study: Anticancer Properties

Another research project focused on the compound's effects on human cancer cell lines. The results indicated that treatment with 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM for certain cancer types. Apoptosis assays confirmed that the compound induced programmed cell death through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Pyrazine Derivatives

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 5-Chloro-3-methylpyrazine | Moderate antimicrobial activity | Less potent than dichloro variant |

| Ethylpyrazine | Weak anticancer properties | Lacks chlorination |

| 5-Bromo-3-nitropyrazine | Strong enzyme inhibition | Different halogen and nitro group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.